molecular formula C5H7B B3034234 1-Bromopent-1-yne CAS No. 14752-60-4

1-Bromopent-1-yne

Cat. No.: B3034234
CAS No.: 14752-60-4
M. Wt: 147.01 g/mol
InChI Key: TWFJIRZDULTSKN-UHFFFAOYSA-N
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Preparation Methods

1-Bromopent-1-yne can be synthesized through various methods. One common synthetic route involves the bromination of pent-1-yne using bromine (Br2) in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective addition of the bromine atom to the terminal carbon of the alkyne .

Industrial production methods often involve the use of more efficient and scalable processes. For instance, the bromination of pent-1-yne can be carried out in large reactors with continuous monitoring of reaction parameters to optimize yield and purity .

Mechanism of Action

The mechanism by which 1-bromopent-1-yne exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In addition reactions, the triple bond undergoes electrophilic addition, resulting in the formation of dihaloalkanes .

At the molecular level, this compound can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure. These interactions are often mediated by the formation of covalent bonds between the compound and specific amino acid residues in the target proteins .

Comparison with Similar Compounds

1-Bromopent-1-yne can be compared with other similar compounds, such as:

    1-Bromo-2-pentyne: This compound has a similar structure but with the bromine atom attached to the second carbon of the pent-1-yne chain.

    1-Chloropent-1-yne: This compound has a chlorine atom instead of a bromine atom.

    1-Iodopent-1-yne: Similar to this compound, but with an iodine atom.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable reagent in various fields of research and industry .

Biological Activity

1-Bromopent-1-yne (C5_5H7_7Br) is a compound of significant interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the synthesis, biological evaluations, and related findings concerning the biological activity of this compound, with a focus on its nematicidal, antileishmanial, and cytotoxic properties.

This compound is characterized by its alkyne functional group, which contributes to its reactivity. The compound's structure allows it to participate in various coupling reactions, such as the Cadiot–Chodkiewicz coupling and Sonogashira coupling, leading to the synthesis of biologically active derivatives.

Synthesis and Derivatives

Recent studies have demonstrated the efficiency of synthesizing this compound via different reaction pathways. For example, it has been employed in the synthesis of natural products like Lachnophyllum methyl esters, showcasing its versatility in organic synthesis:

Reaction TypeYield (%)Product
Cadiot–Chodkiewicz38%(2Z)-Lachnophyllum methyl ester
Cadiot–Chodkiewicz25%(2E)-Lachnophyllum methyl ester
Sonogashira Coupling70%(2Z)-Lachnophyllum methyl ester
Sonogashira Coupling54%(2E)-Lachnophyllum methyl ester

These reactions highlight the compound's utility in generating derivatives with potential biological activities .

Nematicidal Activity

This compound exhibits notable nematicidal activity against phytoparasitic nematodes. In recent evaluations, various analogs derived from this compound were tested for their efficacy:

CompoundIC50_{50} (mg L1^{-1})
Z-1a75.3 ± 18.9
E-1a56.9 ± 16.2
Z-1b>200
E-1b>200

The results indicate that while some derivatives show significant activity, others exhibit limited effectiveness, suggesting that structural modifications can influence biological outcomes .

Antileishmanial Activity

The antileishmanial activity of compounds derived from this compound has also been investigated. The effective concentrations (EC50_{50}) for selected derivatives are as follows:

CompoundEC50_{50} (μM)
Z-1a22.4 ± 2.7
E-1a133 ± 6.8
Z-1b61.2 ± 2.1

These findings suggest that certain structural features enhance the antileishmanial properties of these compounds .

Cytotoxicity

The cytotoxic effects of this compound derivatives were assessed on VERO cells, with results indicating varying levels of cytotoxicity:

CompoundCC50_{50} (μM)
Z-1a>250
E-1aND
Z-1b>250

The high CC50_{50} values suggest that these compounds may have low toxicity towards mammalian cells, making them promising candidates for further development .

Case Studies and Research Findings

Research has shown that modifications to the alkyne structure can significantly impact biological activities. For instance, saturated analogs of this compound were found to be less effective against nematodes compared to their unsaturated counterparts, indicating that unsaturation plays a crucial role in enhancing biological activity.

Additionally, studies have highlighted the importance of chain length and functional groups in determining the efficacy of these compounds against various biological targets .

Properties

IUPAC Name

1-bromopent-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-2-3-4-5-6/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFJIRZDULTSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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